molecular formula C7H5IO3 B1610718 2-Hydroxy-3-iodobenzoic acid CAS No. 520-79-6

2-Hydroxy-3-iodobenzoic acid

Cat. No.: B1610718
CAS No.: 520-79-6
M. Wt: 264.02 g/mol
InChI Key: PJLHEOAOXSHXLR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodobenzoic acid is an organic compound with the molecular formula C₇H₅IO₃ It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively

Scientific Research Applications

2-Hydroxy-3-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Related compounds such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx) have been used as catalysts and reagents in various reactions . These compounds are known to interact with a variety of molecular targets, facilitating reactions such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Mode of Action

It is known that the iodine atom in the molecule can participate in various chemical reactions, acting as an oxidant . The hydroxy group adjacent to the iodine atom serves as an endogenous ligand, which can facilitate the regeneration of the compound from its precursors .

Biochemical Pathways

It is known that phenolic compounds, which include 2-hydroxy-3-iodobenzoic acid, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .

Result of Action

It is known that iodine-containing compounds can act as oxidants, facilitating various chemical reactions . These reactions can lead to changes in the structure and function of target molecules, potentially influencing cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of water and other solvents . Additionally, the compound’s stability and efficacy can be influenced by temperature, as certain reactions involving the compound can occur under mild conditions of 80 °C or lower temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of salicylic acid (2-hydroxybenzoic acid). The reaction typically uses iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.

Another method involves the direct iodination of 2-hydroxybenzoic acid using iodine monochloride (ICl) in the presence of a suitable solvent, such as acetic acid. This method provides a more controlled iodination process and can yield high-purity this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-iodosobenzoic acid.

    Reduction: The iodine atom can be reduced to form 2-hydroxybenzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Iodosobenzoic acid.

    Reduction: 2-Hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids, depending on the nucleophile used.

Comparison with Similar Compounds

2-Hydroxy-3-iodobenzoic acid can be compared with other similar compounds, such as:

    2-Hydroxy-4-iodobenzoic acid: Similar structure but with the iodine atom at the 4-position.

    2-Iodosobenzoic acid: An oxidized form of this compound.

    2-Hydroxy-5-iodobenzoic acid: Similar structure but with the iodine atom at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different chemical and biological contexts.

Properties

IUPAC Name

2-hydroxy-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLHEOAOXSHXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487054
Record name 2-Hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-79-6
Record name 2-Hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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